tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate: is a complex organic compound with the molecular formula C15H21N5O2 This compound features a tert-butyl ester group attached to a piperazine ring, which is further connected to a pyrrolo[2,3-d]pyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit pkb kinase activity .
Biochemical Pathways
Given its potential inhibition of pkb kinase activity , it may impact pathways involving this kinase.
Result of Action
Its potential inhibition of pkb kinase activity suggests it may have effects on cellular processes regulated by this kinase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones under acidic or basic conditions.
Attachment of the Piperazine Ring: The pyrrolo[2,3-d]pyrimidine core is then reacted with piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired intermediate.
Introduction of the tert-Butyl Ester Group: Finally, the intermediate is treated with tert-butyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidine moiety, potentially converting it to dihydropyrrolo[2,3-d]pyrimidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific biological pathways, particularly those involving protein kinases and other enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate: Lacks the tert-butyl group, which may affect its solubility and reactivity.
tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: Contains additional functional groups that may enhance its biological activity.
Uniqueness
The presence of the tert-butyl ester group in tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate provides unique steric and electronic properties, making it distinct from other similar compounds. This group can influence the compound’s solubility, stability, and reactivity, thereby affecting its overall performance in various applications.
Properties
IUPAC Name |
tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-11-4-5-16-12(11)17-10-18-13/h4-5,10H,6-9H2,1-3H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIUIOLRCKTBSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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